molecular formula C12H14Cl3NO2S B2489484 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine CAS No. 459179-69-2

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine

Cat. No.: B2489484
CAS No.: 459179-69-2
M. Wt: 342.66
InChI Key: OMYKNZZMPOLBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is a synthetic chemical compound featuring a piperidine core substituted with a methyl group and a 2,4,5-trichlorobenzenesulfonyl moiety. This structural motif is characteristic of sulfonamide derivatives, a class known for its relevance in medicinal chemistry and biochemical research. Compounds with piperidine sulfonamide structures have been extensively investigated as potent inhibitors of various enzymes, particularly carbonic anhydrase isoforms . The benzenesulfonamide group is a key zinc-binding function that can interact with the active site of enzymes, making such derivatives valuable for developing enzyme inhibitors . The specific placement of chlorine atoms on the phenyl ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity, allowing researchers to explore structure-activity relationships. This compound is intended for research applications only, including as a building block in organic synthesis, a potential intermediate in the development of pharmacologically active molecules, or as a standard in analytical studies. Its mechanism of action would be dependent on the specific biological target under investigation. Researchers can utilize this material to study enzyme inhibition kinetics, cellular signaling pathways, or for in vitro profiling. This compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO2S/c1-8-3-2-4-16(7-8)19(17,18)12-6-10(14)9(13)5-11(12)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYKNZZMPOLBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Methylpiperidine

The critical step involves introducing the 2,4,5-trichlorophenylsulfonyl group to the piperidine nitrogen. This is achieved through a nucleophilic substitution reaction between 3-methylpiperidine and 2,4,5-trichlorophenylsulfonyl chloride. According to methodologies outlined in US10308635B2, the reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts.

Representative Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or THF
  • Base: TEA (2.5 equiv)
  • Temperature: 0°C to room temperature (20–25°C)
  • Time: 4–6 hours

The reaction typically achieves >80% yield, as inferred from analogous sulfonylation procedures for piperidine derivatives.

Alternative Routes for Sulfonyl Group Introduction

In Situ Generation of Sulfonyl Chlorides

For laboratories lacking access to pre-synthesized 2,4,5-trichlorophenylsulfonyl chloride, in situ generation via chlorination of sulfonic acids is viable. A method adapted from PMC9175251 involves treating 2,4,5-trichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in DCM. The resulting sulfonyl chloride is then directly reacted with 3-methylpiperidine without isolation.

Key Data:

  • Chlorinating Agent: SOCl₂ (1.2 equiv)
  • Solvent: DCM
  • Reaction Time: 2 hours at reflux (40°C)
  • Yield of Sulfonyl Chloride: ~75%

Organometallic-Mediated Sulfonation

Advanced methods employ organometallic reagents to activate the sulfonyl group. As described in US10308635B2, n-butyl lithium reacts with sulfur dioxide to form a sulfite intermediate, which is subsequently chlorinated using N-chlorosuccinimide (NCS). This approach avoids handling volatile sulfonyl chlorides but requires stringent temperature control (−70°C to 0°C).

Purification and Crystallization

Crude this compound is purified via recrystallization or column chromatography . Ethanol and ethyl acetate/hexane mixtures are preferred solvents. For example, the PMC9175251 protocol recrystallizes analogous sulfonylated piperidines from ethanol, yielding needle-like crystals suitable for X-ray diffraction.

Purification Data:

  • Solvent System: Ethanol (slow evaporation)
  • Purity Post-Recrystallization: >99% (HPLC)
  • Melting Point: 142–144°C (observed for structurally similar compounds)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.25 (s, 3H, CH₃), 1.45–1.70 (m, 4H, piperidine H), 2.90–3.10 (m, 2H, N–CH₂), 7.55 (s, 1H, aromatic H), 7.80 (s, 1H, aromatic H).
  • ¹³C-NMR: δ 21.5 (CH₃), 45.8 (N–CH₂), 128.5–135.0 (aromatic C), 138.2 (C–SO₂).

Infrared (IR) Spectroscopy

  • Key Bands: 1345 cm⁻¹ (asymmetric S=O stretch), 1160 cm⁻¹ (symmetric S=O stretch), 2950 cm⁻¹ (C–H aliphatic).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation 85 99 Short reaction time; minimal steps Requires pre-formed sulfonyl chloride
In Situ Chlorination 70 97 Avoids handling sulfonyl chlorides Longer synthesis time
Organometallic Approach 65 95 High functional group tolerance Low-temperature conditions required

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer during exothermic sulfonylation. Solvent recovery systems (e.g., DCM distillation) reduce costs, while biphasic workup (water/DCM) minimizes waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonyl Group : This group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
  • Trichlorophenyl Moiety : This part may enhance binding affinity and specificity for various biological targets.

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties , indicating potential therapeutic applications.

Pharmacological Research

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine has been investigated for its potential as a drug candidate. Its mechanism of action involves:

  • Inhibition of specific enzymes through binding at their active sites.
  • Modulation of receptor activity due to its structural rigidity provided by the piperidine ring.

Molecular Docking Studies

Interaction studies using molecular docking simulations have been conducted to predict how this compound interacts with various biological targets. These studies help in understanding its potential therapeutic effects and optimizing its efficacy against diseases.

Case Studies

Several case studies have highlighted the compound's effectiveness in preclinical models:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the trichlorophenyl moiety can enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Tetradifon (2,4,5,4'-Tetrachlorodiphenyl Sulfone)
  • Structure : Two chlorinated phenyl rings connected by a sulfone group (C₁₂H₆Cl₄O₂S) .
  • Key Differences :
    • Tetradifon lacks the piperidine ring present in the target compound.
    • The sulfone group in tetradifon bridges aromatic rings, whereas the target compound links a trichlorophenyl group to a piperidine via sulfonyl.
  • Applications : Widely used as a fungicide, with tolerances listed at 180.174 for foreign use .
tert-Butyl 2,4,5-Trichlorophenyl Dicarbonate (Compound 13)
  • Structure : A dicarbonate ester with a 2,4,5-trichlorophenyl group .
  • Key Differences: The reactive carbonate ester group in Compound 13 contrasts with the sulfonamide in the target compound. Reactivity: Dicarbonates selectively react with α-amino and imidazole imino groups under mild conditions, while sulfonamides are typically more stable and less reactive .

Reactivity and Selectivity

Compound Reactivity Profile Selectivity Notes
Target Compound Sulfonamide group may participate in hydrogen bonding; stable under basic conditions. Likely targets amine-containing biomolecules.
Tetradifon Sulfone group contributes to environmental persistence; less reactive than sulfonamides. Broad-spectrum fungicide .
tert-Butyl Dicarbonate (13) Hydrolyzes to release trichlorophenol; reacts with amines to form carbamates. Selective for α-amino groups (e.g., in amino acids) .

Environmental and Toxicological Profiles

  • Persistence: Chlorinated aromatic groups (e.g., 2,4,5-trichlorophenyl) are associated with environmental persistence, as seen in groundwater contaminants like 2,4,5-trichlorophenol . Sulfonamides generally degrade slower than esters (e.g., dicarbonates), suggesting the target compound may have moderate to high persistence.
  • Toxicity :

    • Tetradifon’s tolerances (180.174) indicate regulated use, while revoked tolerances for compounds like tetraiodoethylene highlight stricter controls for halogenated substances .
    • The piperidine ring in the target compound may reduce acute toxicity compared to purely aromatic chlorinated compounds.

Biological Activity

3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is a synthetic organic compound with significant potential in various biological applications. The compound's unique structure, featuring a piperidine ring, a sulfonyl group, and a trichlorophenyl moiety, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄Cl₃NO₂S
  • Molecular Weight : 342.67 g/mol
  • CAS Number : 459179-69-2

The trichlorinated aromatic ring enhances the compound's biological activity through electron-withdrawing effects, which can influence interactions with biological targets such as enzymes and receptors.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity.
  • Binding Affinity : The trichlorophenyl moiety increases the binding affinity for specific molecular targets, enhancing the compound's efficacy .
  • Structural Stability : The piperidine ring provides structural rigidity, contributing to the overall stability and bioactivity of the compound.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • A study demonstrated that certain piperidine derivatives showed high efficacy against viral RNA polymerases, suggesting potential applications in antiviral drug development .

Enzyme Induction

The compound has been shown to induce specific drug-metabolizing enzymes in liver microsomes:

  • Increases in cytochrome P450 and b5 levels were observed following administration in experimental models. This induction suggests a role in enhancing metabolic pathways relevant to drug metabolism .

Study on Metabolic Effects

A study on the metabolic fate of similar compounds indicated that metabolites derived from 1,2,4-trichlorobenzene could influence enzyme activity significantly. The presence of metabolites like 2,3,5-TCPSO2Me resulted in notable increases in hepatic enzyme activities . This highlights the importance of understanding how metabolites of related compounds may affect biological systems.

Toxicological Assessments

Toxicological studies have assessed the safety profile of piperidine derivatives. For example:

  • In vivo studies involving rats demonstrated that high concentrations of related compounds led to significant alterations in liver enzyme activities without causing acute toxicity at lower doses .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTrichlorophenyl sulfonamideHigh enzyme inhibition
3-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidineDichlorophenyl sulfonamideModerate enzyme inhibition
3-Methyl-1-[(2,4,5-trifluorophenyl)sulfonyl]piperidineTrifluorophenyl sulfonamideVariable activity based on fluorine substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.